Pyrocoll

Description

This compound is a natural product found in Streptomyces and Salvia divinorum with data available.

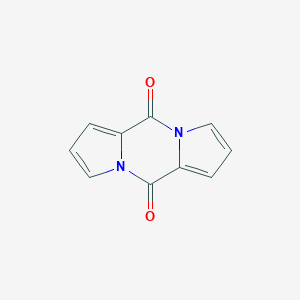

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCZWOZHDDOBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319137 | |

| Record name | Pyrocoll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrocoll | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-73-1 | |

| Record name | Pyrocoll | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrocoll | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocoll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYROCOLL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrocoll | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272 - 273 °C | |

| Record name | Pyrocoll | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrocoll (C₁₀H₆N₂O₂) for Researchers and Drug Development Professionals

An authoritative overview of the chemical identifiers, biological activities, and experimental considerations for the promising secondary metabolite, Pyrocoll.

Introduction

This compound (C₁₀H₆N₂O₂), a pyrrolopyrazine, is a naturally occurring secondary metabolite produced by various species of Streptomyces, a genus renowned for its prolific production of bioactive compounds. First identified as a constituent of cigarette smoke, it has since been isolated from microbial sources and recognized for its significant biological activities, including antibiotic, antiparasitic, and potent antitumor properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, and a detailed exploration of its biological effects and the experimental methodologies used to elucidate them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identifiers and Properties

A clear and unambiguous identification of a chemical entity is fundamental for research and development. This compound is registered and indexed across multiple chemical databases. The primary identifiers and key chemical properties are summarized in the table below for easy reference.

| Identifier Type | Value |

| CAS Number | 484-73-1[1] |

| Molecular Formula | C₁₀H₆N₂O₂[1] |

| IUPAC Name | 1,7-diazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione[1] |

| InChI | InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H[1] |

| InChIKey | USCZWOZHDDOBHQ-UHFFFAOYSA-N[1] |

| SMILES | C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O |

| PubChem CID | 10241527 |

| Synonyms | 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione |

Biological Activities and Quantitative Data

This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its effects have been quantified against various bacterial strains, parasites, and cancer cell lines.

Antibiotic Activity

This compound exhibits inhibitory activity against several Gram-positive bacteria, particularly of the genus Arthrobacter. The minimum inhibitory concentrations (MICs) have been determined for a range of species, highlighting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

| Arthrobacter aurescens | 10 |

| Arthrobacter globiformis | 1 |

| Arthrobacter oxydans | 10 |

| Arthrobacter pascens | 3 |

| Rhodococcus erythropolis | 10 |

Antiparasitic Activity

The compound has also shown notable activity against protozoan parasites, including the causative agents of malaria and African trypanosomiasis. The half-maximal inhibitory concentrations (IC₅₀) indicate potent antiparasitic effects.

| Parasite | IC₅₀ (µg/mL) |

| Plasmodium falciparum | 1.19 |

| Trypanosoma rhodesiense | 1.97 |

Antitumor Activity

Perhaps the most promising therapeutic application of this compound lies in its antitumor properties. It has demonstrated significant growth inhibitory effects against various human cancer cell lines, with GI₅₀ (half-maximal growth inhibition) values in the sub-micromolar to low micromolar range.

| Human Cancer Cell Line | GI₅₀ (µg/mL) |

| HMO2 (Stomach Carcinoma) | 0.28 |

| HepG2 (Hepatocellular Carcinoma) | 0.42 |

| MCF-7 (Breast Adenocarcinoma) | 2.2 |

Experimental Methodologies

The following sections detail the generalized experimental protocols for the synthesis and biological evaluation of this compound, based on standard laboratory practices and information available for related compounds.

Synthesis of this compound

-

Starting Material Preparation: The synthesis typically begins with a functionalized pyrrole (B145914) ring.

-

Carboxylation: Introduction of a carboxylic acid group at the 2-position of the pyrrole ring. This can be achieved through various methods, such as the use of Grignard reagents followed by reaction with carbon dioxide.

-

Dimerization: The dimerization of pyrrole-2-carboxylic acid to form this compound likely proceeds via a condensation reaction, which may be facilitated by specific catalysts or reaction conditions that promote the formation of the dipyrrolopyrazine core.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to obtain pure this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antiparasitic and Antitumor Activity Assays (Cell Viability Assays)

The IC₅₀ and GI₅₀ values of this compound against parasitic and cancer cell lines can be determined using cell viability assays, such as the MTT or resazurin (B115843) assay.

-

Cell Seeding: The target cells (parasites or cancer cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 48-72 hours).

-

Addition of Viability Reagent: A solution of MTT or resazurin is added to each well and the plate is incubated for a further 2-4 hours.

-

Measurement: The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound in its antitumor activity are not yet fully elucidated in the available literature, the biological effects of other secondary metabolites from Streptomyces and structurally related compounds suggest potential mechanisms. Many natural products with antitumor properties exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Given the potent antitumor activity of this compound, it is plausible that it may act through similar mechanisms. Further research is warranted to investigate its specific molecular targets and its impact on cancer-related signaling cascades.

Caption: Logical workflow for the investigation of this compound's biological activities.

Conclusion

This compound is a compelling natural product with a diverse range of biological activities, most notably its potent antitumor effects. The availability of its chemical identifiers and established protocols for evaluating its bioactivity provides a solid foundation for further research. Future investigations should prioritize the elucidation of its specific mechanism of action, particularly the signaling pathways it modulates in cancer cells. Such studies will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

The Biological Activity of Pyrocoll: A Technical Guide for Researchers

An In-depth Review of the Antimicrobial, Antiparasitic, and Antitumor Properties of a Novel Bacterial Metabolite

Introduction

Pyrocoll, a dicyclic pyrrole-based compound, has emerged as a metabolite of interest due to its diverse biological activities. Initially identified as a synthetic compound and a component of cigarette smoke, this compound was later discovered as a natural product synthesized by the alkaliphilic actinomycete, Streptomyces sp. strain AK 409.[1][2] This discovery has opened avenues for investigating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antimicrobial, antiparasitic, and antitumor properties. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications. While specific quantitative data for this compound remains limited in publicly available literature, this guide consolidates the existing knowledge and provides context through the activities of the structurally related compound, pyrogallol (B1678534).

I. Physicochemical Properties and Production

-

Producing Organism : Streptomyces sp. AK 409, a novel alkaliphilic strain.[1][2]

-

Molecular Formula : C₁₀H₆N₂O₂

-

Structure : 1,6-Diazacyclodeca-2,4,7,9-tetraene-5,10-dione

II. Biological Activities of this compound

Initial screenings have demonstrated that this compound exhibits a broad spectrum of biological activities, including antibiotic, antiparasitic, and antitumor effects.[1]

A. Antimicrobial Activity

Table 1: Summary of Antimicrobial Activity of this compound

| Microorganism Type | Representative Genera | Activity |

| Bacteria | Arthrobacter | Active |

| Filamentous Fungi | Not specified | Active |

Note: This table is based on qualitative descriptions from available literature. Quantitative data (e.g., MIC values) are not specified in the accessible sources.

B. Antiparasitic Activity

This compound has demonstrated activity against several pathogenic protozoa. This suggests its potential as a lead compound for the development of novel antiparasitic drugs.

Table 2: Summary of Antiparasitic Activity of this compound

| Parasite Species | Disease | Activity |

| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | Active |

| Plasmodium falciparum | Malaria | Active |

| Leishmania donovani | Leishmaniasis | Active |

Note: This table is based on qualitative descriptions. Specific IC50 values are not provided in the available abstracts.

C. Antitumor Activity

This compound has exhibited cytotoxic effects against various human tumor cell lines, indicating its potential as an anticancer agent.

Table 3: Summary of Antitumor Activity of this compound

| Cell Line | Cancer Type | Activity |

| L5178Y | Mouse Lymphoma | Active |

| HeLa | Cervical Cancer | Active |

| PC-3 | Prostate Cancer | Active |

Note: This table is based on qualitative descriptions. Specific IC50 values are not provided in the available abstracts.

III. Mechanism of Action and Signaling Pathways (Inferred from Pyrogallol)

The precise molecular mechanisms and signaling pathways modulated by this compound have not been extensively elucidated in the available literature. However, studies on the structurally similar and biologically active compound, pyrogallol, offer potential insights into the pathways that this compound might affect. Pyrogallol has been shown to exert its anticancer effects through the modulation of key signaling cascades involved in cell proliferation, survival, and apoptosis.

A. PI3K/Akt Signaling Pathway

Pyrogallol has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by compounds like pyrogallol can lead to the suppression of tumor growth.

B. Akt/GSK-3β/β-catenin Signaling Pathway

Further studies have shown that pyrogallol can modulate the Akt/Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway. By inactivating Akt, pyrogallol leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin, a key transcriptional regulator involved in cell proliferation.

Hypothesized signaling pathway for this compound based on Pyrogallol data.

IV. Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound from the primary literature are not fully accessible. However, based on standard methodologies for assessing antimicrobial, antiparasitic, and antitumor activities, the following protocols represent the likely approaches used.

A. Determination of Antitumor Activity (IC50) using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding : Human cancer cell lines (e.g., HeLa, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for 48-72 hours. A control group with no compound is also included.

-

MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Workflow for determining IC50 using the MTT assay.

B. Determination of Antimicrobial Activity (MIC) using Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation : A standardized inoculum of the test microorganism (e.g., Arthrobacter sp.) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Serial Dilution : this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the prepared microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

-

Incubation : The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Workflow for determining MIC via broth microdilution.

C. Determination of Antiparasitic Activity

The specific protocols for assessing antiparasitic activity against protozoa like Trypanosoma, Plasmodium, and Leishmania can vary. A common approach involves in vitro culture of the parasites and assessing their viability after treatment with the test compound.

-

Parasite Culture : The specific stage of the parasite (e.g., trypomastigotes of T. brucei, blood-stage P. falciparum, or amastigotes of L. donovani) is cultured under appropriate in vitro conditions.

-

Compound Treatment : The cultured parasites are exposed to a range of concentrations of this compound for a defined period.

-

Viability Assessment : Parasite viability is assessed using various methods, such as:

-

Microscopy : Direct counting of viable parasites.

-

Fluorometric/Colorimetric Assays : Using viability dyes (e.g., resazurin) or measuring parasite-specific enzyme activity.

-

SYBR Green I-based fluorescence assay : For P. falciparum, to quantify parasite DNA.

-

-

IC50 Calculation : The IC50 value is determined from the dose-response curve.

V. Conclusion and Future Directions

This compound, a natural product from Streptomyces sp. AK 409, demonstrates promising antibiotic, antiparasitic, and antitumor activities. While the currently available literature provides a foundational understanding of its biological potential, further research is imperative to fully characterize its therapeutic utility. Key areas for future investigation include:

-

Quantitative Biological Evaluation : Detailed studies to determine the IC50 and MIC values of this compound against a broader range of cancer cell lines, microbial pathogens, and parasites are necessary.

-

Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mode of action and for rational drug design.

-

In Vivo Efficacy and Toxicity : Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies : Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and selectivity.

The multifaceted biological activities of this compound underscore its potential as a lead compound in drug discovery programs. A more in-depth investigation into this novel bacterial metabolite is warranted to unlock its full therapeutic potential.

References

Pyrocoll: A Technical Guide to a Bioactive Pyrrolopyrazine Compound

Abstract

Pyrocoll, a naturally occurring pyrrolo[1,2-a]pyrazine-1,4-dione, is a metabolite isolated from Streptomyces species. This heterocyclic compound has garnered interest within the scientific community due to its significant biological activities, including antibacterial, anticancer, and antiparasitic properties. The pyrrolopyrazine scaffold is a recognized pharmacophore, and compounds containing this motif are actively explored in drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a general synthetic approach to its core structure, a summary of its biological activities with quantitative data, and detailed protocols for key experimental assays. While the precise molecular targets and signaling pathways of this compound remain to be fully elucidated, this document serves as a resource for researchers and drug development professionals interested in its therapeutic potential.

Introduction to this compound and Pyrrolopyrazines

Nitrogen-containing heterocyclic compounds are foundational to the development of many pharmaceuticals.[1] Among these, the pyrrolopyrazine scaffold, which consists of fused pyrrole (B145914) and pyrazine (B50134) rings, is recognized as a biologically active motif.[1][2] Derivatives of pyrrolopyrazine have been isolated from various natural sources and have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory activities.[1]

This compound is a specific member of this family, identified as a bacterial metabolite. Its structure is based on the pyrrolo[1,2-a]pyrazine-1,4-dione core.[3] Initial studies have revealed its potent inhibitory effects against a range of pathogenic microbes and cancer cell lines, making it a compelling lead compound for further investigation in drug discovery and development programs.

Chemical Properties and Synthesis

Chemical Identity of this compound

-

IUPAC Name: pyrrolo[1,2-a]pyrazine-1,4-dione

-

CAS Number: 484-73-1

-

Molecular Formula: C₇H₄N₂O₂

-

Molecular Weight: 148.12 g/mol

Synthesis of the Pyrrolo[1,2-a]pyrazine (B1600676) Core

While specific, detailed protocols for the total synthesis of this compound are not extensively published, a general strategy for constructing the pyrrolo[1,2-a]pyrazine scaffold can be conceptualized. A common approach involves the condensation of an α-amino acid derivative (such as L-proline) with a suitable pyrazine precursor. A plausible synthetic workflow is outlined below.

Biological Activity

This compound exhibits a broad range of biological activities, demonstrating potential as an antibacterial, anticancer, and antiparasitic agent. The quantitative data from in vitro assays are summarized in the tables below.

Antibacterial Activity

This compound has been shown to inhibit the growth of several bacterial species. The Minimum Inhibitory Concentrations (MICs) are presented in Table 1.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Arthrobacter aurescens | 10 |

| Arthrobacter globiformis | 1 |

| Arthrobacter oxydans | 10 |

| Arthrobacter pascens | 3 |

| Rhodococcus erythropolis | 10 |

| Table 1: Antibacterial Activity of this compound. |

Anticancer Activity

The compound displays cytotoxic effects against various human cancer cell lines. The 50% Growth Inhibition (GI50) values are detailed in Table 2.

| Cancer Cell Line | 50% Growth Inhibition (GI50) (µg/mL) |

| HMO2 | 0.28 |

| HepG2 (Hepatoma) | 0.42 |

| MCF-7 (Breast) | 2.2 |

| Table 2: In Vitro Anticancer Activity of this compound. |

Antiparasitic Activity

This compound is also active against protozoan parasites responsible for major human diseases. The 50% Inhibitory Concentrations (IC50) are listed in Table 3.

| Parasite Species | 50% Inhibitory Concentration (IC50) (µg/mL) |

| Plasmodium falciparum | 1.19 |

| Trypanosoma brucei rhodesiense | 1.97 |

| Table 3: Antiparasitic Activity of this compound. |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been extensively characterized. Natural products often exert their biological effects by modulating multiple cellular signaling pathways. For instance, other bioactive compounds have been shown to interfere with pathways such as NF-κB, Akt, and MAPK to induce apoptosis or inhibit proliferation in cancer cells. A derivative of the related pyrrolo[1,2-a]pyrazine scaffold has been linked to the FTase-p38 signaling axis in human lymphoma cells, suggesting a potential area of investigation for this compound.

Further research, including target identification studies, proteomic and transcriptomic analyses, and pathway-specific reporter assays, is required to elucidate the molecular targets of this compound and the signaling cascades it perturbs. A general workflow for such an investigation is depicted below.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to determine the biological activity of this compound.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum, standardized to ~5×10⁵ CFU/mL

-

This compound stock solution (e.g., in DMSO)

-

Positive control (e.g., a known antibiotic)

-

Negative control (broth only)

-

Incubator (37°C)

-

Spectrophotometer (plate reader)

Procedure:

-

Plate Preparation: Add 50 µL of MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in 50 µL per well with concentrations ranging from the highest to the lowest.

-

Controls: Designate wells for a positive control (containing a standard antibiotic) and a negative/sterility control (containing only MHB).

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determining MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.

Anticancer Activity: GI50 Determination via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

-

Adherent cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and shake the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.

Antiparasitic Activity: In Vitro Assays

5.3.1 Antiplasmodial Assay (vs. P. falciparum)

This protocol is based on the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying the amount of parasitic DNA.

Materials:

-

Chloroquine-sensitive or resistant strains of P. falciparum

-

Human O+ erythrocytes

-

Complete RPMI-1640 medium

-

96-well microtiter plates

-

This compound stock solution

-

SYBR Green I lysis buffer

-

CO₂/low O₂ incubator (e.g., 5% CO₂, 5% O₂, 90% N₂)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain synchronized cultures of P. falciparum in human erythrocytes.

-

Assay Setup: Prepare serial dilutions of this compound in the plate. Add parasitized red blood cells (e.g., at 1% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under microaerophilic conditions at 37°C.

-

Lysis and Staining: After incubation, freeze the plate to lyse the cells. Thaw and add SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Incubate in the dark for 1 hour and measure the fluorescence (excitation ~485 nm, emission ~530 nm).

-

IC50 Determination: Calculate the percent inhibition of parasite growth compared to the drug-free control wells and determine the IC50 value from the dose-response curve.

5.3.2 Antitrypanosomal Assay (vs. T. b. rhodesiense)

This assay assesses the viability of trypanosomes using a metabolic indicator dye like AlamarBlue (Resazurin).

Materials:

-

Bloodstream form of Trypanosoma brucei rhodesiense

-

HMI-9 medium

-

96-well microtiter plates

-

This compound stock solution

-

AlamarBlue (Resazurin) solution

-

Incubator (37°C, 5% CO₂)

-

Fluorescence plate reader

Procedure:

-

Parasite Preparation: Culture trypanosomes in HMI-9 medium and adjust the concentration to approximately 1.5 × 10⁴ parasites per well.

-

Assay Setup: Add serial dilutions of this compound to the wells of a 96-well plate. Add the parasite suspension to each well.

-

Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

-

Viability Assessment: Add 10% AlamarBlue dye to each well and incubate for an additional 24-48 hours in the dark.

-

Fluorescence Measurement: Measure fluorescence (excitation ~530 nm, emission ~590 nm). The reduction of blue resazurin (B115843) to pink resorufin (B1680543) indicates viable parasites.

-

IC50 Determination: Calculate the percent inhibition of parasite viability compared to the drug-free control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound, a pyrrolopyrazine compound from Streptomyces, has demonstrated significant in vitro activity against a panel of bacteria, cancer cells, and parasites. Its potent bioactivity, combined with the proven pharmacological importance of its core scaffold, establishes this compound as a valuable lead compound for drug development.

Future research should focus on several key areas. Firstly, the elucidation of its mechanism of action is critical to understanding its therapeutic potential and potential liabilities. Secondly, structure-activity relationship (SAR) studies, involving the synthesis and screening of this compound analogs, could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. Finally, in vivo studies in relevant animal models are necessary to validate the in vitro findings and assess the compound's efficacy and safety profile in a physiological context. These efforts will be crucial in determining whether this compound or its derivatives can be translated into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Pyrocoll in Cell Culture Experiments

A Note on Terminology: Initial research indicates a significant overlap and potential confusion in scientific literature between "Pyrocoll" and "Pyrogallol." The vast majority of detailed mechanistic and protocol-based studies related to anti-cancer effects in cell culture attribute these activities to Pyrogallol . Information regarding this compound is limited to its inhibitory effects on specific cell lines. This document will focus on the extensive data available for Pyrogallol, which is likely the compound of interest for detailed cell culture applications.

Introduction to Pyrogallol

Pyrogallol (1,2,3-trihydroxybenzene) is a phenolic compound found in various plants and has demonstrated significant anti-cancer properties across multiple cancer cell lines.[1][2] Its primary mechanism of action is rooted in its pro-oxidant capabilities, leading to the generation of reactive oxygen species (ROS), which in turn induces oxidative stress, cell cycle arrest, and apoptosis in cancer cells.[1]

Mechanism of Action

Pyrogallol's anti-cancer activity is multifaceted. It induces a significant increase in intracellular ROS, leading to a depletion of glutathione (B108866) (GSH) and creating a state of severe oxidative stress.[1] This redox imbalance serves as a primary signal that triggers downstream cellular events, including:

-

Inhibition of Pro-Survival Pathways: Pyrogallol has been shown to inhibit critical pro-survival signaling pathways, most notably the PI3K/Akt pathway.[3]

-

Activation of Stress-Responsive Kinases: The oxidative stress activates stress-responsive kinase pathways such as JNK and p38.

-

Induction of Cell Cycle Arrest: Pyrogallol treatment leads to cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cell line. This is often associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins.

-

Triggering of Apoptosis: Pyrogallol induces apoptosis through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, modulation of Bcl-2 family proteins (increasing Bax and decreasing Bcl-2), and activation of caspases.

Quantitative Data Summary

The following tables summarize the cytotoxic and inhibitory effects of Pyrogallol on various cancer cell lines.

Table 1: IC50 Values of Pyrogallol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| C6 Glioma | Glioma | 40 µM | 24 h | |

| C6 Glioma | Glioma | 15 µM | 72 h | |

| A549 | Lung Adenocarcinoma | 50-100 µM (Significant growth inhibition) | 72 h |

Table 2: Effects of Pyrogallol on Cell Cycle Distribution and Apoptosis

| Cell Line | Effect | Key Molecular Changes | Reference |

| C6 Glioma | G0/G1 phase arrest and apoptosis | Upregulation of Bax and cytochrome c, downregulation of Bcl-2 | |

| H441 and H520 | G2/M phase arrest and apoptosis | Decrease in cyclin B1 and Cdc25c, increase in phosphorylated Cdc2 (Thr14), cleavage of PARP, increase in Bax, decrease in Bcl-2 | |

| Calu-6 | G2 phase arrest | Downregulation of p27, CDK2, CDK4, CDK6, and cyclin D1; increase in cyclin A and cyclin B1 | |

| DU145 and PC3 | G0/G1 phase arrest | Decrease in cyclin D1, cyclin E1, CDK-2, and CDK-4 | |

| A549 | G1 phase arrest and apoptosis | Increase in sub-G1 cells, Annexin V staining, loss of mitochondrial membrane potential |

Signaling Pathways and Experimental Workflows

Pyrogallol-Induced Apoptosis Signaling Pathway

Caption: Pyrogallol-induced signaling cascade in cancer cells.

Experimental Workflow for Assessing Pyrogallol's Effects

Caption: General workflow for in vitro studies of Pyrogallol.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Pyrogallol on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well culture plates

-

Pyrogallol stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Pyrogallol Treatment: Prepare serial dilutions of Pyrogallol in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of Pyrogallol. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Pyrogallol treatment.

Materials:

-

Cancer cell line of interest

-

6-well culture plates

-

Pyrogallol

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Pyrogallol for the selected time.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of Pyrogallol on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well culture plates

-

Pyrogallol

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Pyrogallol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A and PI.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Oxidative Assault: How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrogallol induces G2-M arrest in human lung cancer cells and inhibits tumor growth in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]

Application Notes: Pyrocoll Derivatives in Cancer Research

Introduction

While direct applications of the parent compound pyrocoll in cancer research are not extensively documented in publicly available literature, numerous studies have explored the potent anti-cancer activities of its derivatives, particularly those based on the pyrrolizine scaffold. These derivatives have shown promise in preclinical studies against a variety of cancer cell lines, including breast, colon, liver, and lung cancer. The primary mechanisms of action involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

This document provides an overview of the applications of this compound derivatives in cancer research models, summarizing key findings and providing detailed protocols for relevant experiments.

Key Applications and Mechanisms of Action

This compound derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a range of malignancies. Their mechanisms are often multifaceted, targeting core vulnerabilities of cancer cells.

-

Induction of Apoptosis: Many pyrrolizine-based compounds trigger the intrinsic mitochondrial pathway of apoptosis. This is often characterized by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. Some compounds have been shown to increase caspase-3 levels by as much as 9-fold.

-

Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, a fundamental process for cancer cell division. For instance, some compounds induce S-phase arrest in hepatocellular carcinoma cells by downregulating critical cell cycle regulators like Cyclin D1 and Cyclin E.

-

Inhibition of Signaling Pathways: this compound derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer. A key target is the PI3K/Akt pathway, which is essential for cancer cell survival and proliferation. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis. Additionally, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are important drivers of tumor growth in many cancers.

-

Generation of Oxidative Stress: The anti-cancer activity of some related phenolic compounds is linked to their ability to generate reactive oxygen species (ROS). This creates severe oxidative stress within cancer cells, which have a compromised redox balance, making them more vulnerable than normal cells. This oxidative stress can trigger downstream signaling events that lead to cell cycle arrest and apoptosis.

Data Summary: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of various this compound derivatives against different human cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) value. Lower IC50 values indicate greater potency.

| Compound Class | Cancer Cell Line | IC50 (nM/ml) | Reference |

| Pyrrolizine Derivative 8c | Breast (MCF7) | 8.6 | [1] |

| Pyrrolizine Derivative 8b | Liver (HEPG2) | 12.3 | [1] |

| Pyrrolizine Derivative 8b | Colon (HCT116) | 26.5 | [1] |

| General Pyrrolizine Derivatives | Breast (MCF7) | 8 - 194 | [1] |

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, HEPG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Caspase-3 Activation Assay

This protocol measures the activity of caspase-3, a key indicator of apoptosis.

Materials:

-

Cancer cells treated with the this compound derivative

-

Cell lysis buffer

-

Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with the desired concentration of the this compound derivative for a specified time. Harvest the cells and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).

-

Caspase-3 Assay: In a 96-well plate, add 50 µg of protein from each lysate to separate wells. Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Data Analysis: Express the results as a fold increase in caspase-3 activity compared to the untreated control.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound derivatives in cancer cells.

Experimental Workflow Diagram

References

Application Notes and Protocols for Pyrocoll as an Antiparasitic Agent in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocoll, a bacterial metabolite, has demonstrated promising antiparasitic activity in laboratory settings. This document provides detailed application notes and protocols for the in vitro evaluation of this compound against two significant human parasites: Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei rhodesiense, a causative agent of human African trypanosomiasis (sleeping sickness). The provided methodologies are based on established laboratory techniques for antiparasitic drug screening and are intended to guide researchers in the further investigation of this compound's therapeutic potential.

Quantitative Data Summary

The antiparasitic activity of this compound has been quantified against P. falciparum and T. rhodesiense. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Parasite Species | This compound IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |

| Plasmodium falciparum | 1.19[1] | Chloroquine | Varies by strain (e.g., ~0.01 for 3D7 strain) |

| Trypanosoma brucei rhodesiense | 1.97[1] | Suramin | ~0.02 |

Experimental Protocols

In Vitro Culture of Plasmodium falciparum (Erythrocytic Stage)

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum, essential for conducting drug susceptibility assays.

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (O+), washed

-

Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax I.

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

37°C incubator

-

Sterile culture flasks or plates

Procedure:

-

Prepare CCM and warm to 37°C.

-

Wash human erythrocytes three times with RPMI-1640.

-

Initiate the culture by adding thawed cryopreserved parasites or an existing culture to a culture flask containing CCM and washed erythrocytes to achieve a 2-5% hematocrit and a starting parasitemia of 0.1-0.5%.

-

Incubate the culture at 37°C in a sealed chamber flushed with the gas mixture.

-

Maintain the culture by changing the medium daily and adding fresh erythrocytes to maintain a hematocrit of 2-5%.

-

Monitor parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

In Vitro IC50 Determination for this compound against P. falciparum (SYBR Green I Assay)

This fluorescence-based assay is a high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Materials:

-

Synchronized ring-stage P. falciparum culture (2% hematocrit, 0.5% parasitemia)

-

This compound stock solution (e.g., in DMSO)

-

Complete Culture Medium (CCM)

-

96-well black microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in CCM in a 96-well plate. Include a drug-free control (CCM with DMSO) and a background control (uninfected erythrocytes).

-

Add the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours at 37°C in the controlled gas environment.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-3 hours.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Culture of Trypanosoma brucei rhodesiense (Bloodstream Form)

This protocol outlines the method for the axenic (feeder-cell free) in vitro culture of bloodstream form trypanosomes.

Materials:

-

T. b. rhodesiense strain (e.g., STIB900)

-

HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 10% Serum Plus, 1 mM hypoxanthine, 0.2 mM 2-mercaptoethanol, 3 mM L-cysteine, and 0.2 mM pyruvate.

-

37°C incubator with 5% CO₂

-

Sterile culture flasks

Procedure:

-

Thaw cryopreserved trypanosomes and add to a culture flask containing pre-warmed HMI-9 medium.

-

Incubate at 37°C with 5% CO₂.

-

Monitor parasite density daily using a hemocytometer.

-

Maintain the culture by diluting with fresh medium to a density of 1 x 10⁵ cells/mL when the culture reaches a density of 1-2 x 10⁶ cells/mL.

In Vitro IC50 Determination for this compound against T. b. rhodesiense (Alamar Blue Assay)

This colorimetric/fluorometric assay measures cell viability and is commonly used for screening antitrypanosomal compounds.

Materials:

-

Log-phase T. b. rhodesiense culture

-

This compound stock solution

-

HMI-9 medium

-

96-well microplates

-

Alamar Blue reagent

-

Fluorometric or colorimetric plate reader

Procedure:

-

Seed a 96-well plate with T. b. rhodesiense at a density of 2 x 10⁴ cells/well in HMI-9 medium.

-

Add serial dilutions of this compound to the wells. Include a drug-free control and a background control (medium only).

-

Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

Add Alamar Blue reagent (10% of the well volume) to each well.

-

Incubate for an additional 24 hours.

-

Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).

-

Calculate the percentage of viability for each concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Hypothesized mechanism of this compound action in P. falciparum.

References

Application Notes and Protocols for Pyrocoll Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocoll, a metabolite isolated from Streptomyces, has demonstrated significant biological activity, including anticancer, antimalarial, and antitrypanosomal effects. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, based on its known biological activities and the mechanisms of structurally related compounds like pyrogallol (B1678534).

Putative Mechanism of Action: An Overview

While the precise molecular mechanisms of this compound are still under investigation, studies on the structurally similar compound pyrogallol suggest a pro-oxidant-driven mechanism of action in cancer cells. It is hypothesized that this compound induces the generation of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This redox imbalance can trigger a cascade of cellular events, including the inhibition of pro-survival signaling pathways and the activation of stress-response pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1][2]

In the context of its antiprotozoal activity, potential mechanisms, extrapolated from related compounds, may include the induction of oxidative stress within the parasite or the inhibition of crucial parasitic metabolic processes, such as hemozoin formation in Plasmodium falciparum.[3][4]

Key Signaling Pathways (Hypothesized for this compound)

Based on studies with pyrogallol, this compound is postulated to modulate the following signaling pathways in cancer cells:

-

PI3K/Akt Signaling Pathway: This is a critical pro-survival pathway that is often dysregulated in cancer. This compound may inhibit this pathway, leading to decreased cell proliferation and survival.[2]

-

Stress-Activated Protein Kinase (SAPK) Pathways (JNK & p38): Oxidative stress induced by this compound may activate these pathways, which are involved in mediating cellular responses to stress, including apoptosis.

-

Apoptotic Signaling Pathway: this compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins (e.g., decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the subsequent activation of caspases.

A diagram of the hypothesized signaling pathway for this compound's anticancer activity is presented below.

Caption: Hypothesized signaling pathway of this compound's anticancer activity.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and the related compound Pyrogallol against various cell lines.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (µg/ml) | Reference |

| HMO2 | - | GI50 | 0.28 | |

| HepG2 | Liver Cancer | GI50 | 0.42 | |

| MCF-7 | Breast Cancer | GI50 | 2.2 |

Table 2: In Vitro Anticancer Activity of Pyrogallol

| Cell Line | Cancer Type | Parameter | Value (µM) | Time Point | Reference |

| C6 | Glioma | IC50 | 40 | 24h | |

| C6 | Glioma | IC50 | 15 | 72h |

Table 3: In Vitro Antiprotozoal Activity of this compound

| Organism | Disease | Parameter | Value (µg/ml) | Reference |

| Plasmodium falciparum | Malaria | IC50 | 1.19 | |

| Trypanosoma rhodesiense | African Trypanosomiasis | IC50 | 1.97 |

Experimental Protocols

In Vitro Efficacy Studies

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without this compound) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µl of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50/IC50 value.

-

References

- 1. Oxidative Assault: How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyronaridine: An update of its pharmacological activities and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrogallol in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of Pyrogallol, a polyphenol compound with demonstrated anti-cancer properties, in a variety of cell-based assays.

Introduction

Pyrogallol (1,2,3-trihydroxybenzene) is a small organic compound that has been shown to exhibit cytotoxic and anti-proliferative effects on various cancer cell lines. Its mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and modulation of key signaling cascades, including the PI3K/AKT and MAPK pathways. These notes offer a starting point for researchers investigating the therapeutic potential of Pyrogallol in vitro.

Quantitative Data Summary

The following tables summarize the effective concentrations of Pyrogallol in different cancer cell lines and its impact on key cellular processes.

Table 1: Growth Inhibitory Concentrations of Pyrogallol in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Concentration | Reference |

| HMO2 | - | GI50 | 0.28 µg/mL | [1] |

| HepG2 | Liver Cancer | GI50 | 0.42 µg/mL | [1] |

| MCF-7 | Breast Cancer | GI50 | 2.2 µg/mL | [1] |

| C6 | Glioma | IC50 | 40 µM (24h), 15 µM (72h) |

Note: The initial search mentioned "Pyrocoll" with GI50 values. Subsequent detailed analysis identified the compound of interest as "Pyrogallol." The data for HMO2, HepG2, and MCF-7 is attributed to the initial search result for completeness but researchers should verify the compound used.

Table 2: Effects of Pyrogallol on Cellular Processes

| Process | Cell Line | Effect | Key Markers |

| Apoptosis | PC-3 (Prostate Cancer), C6 (Glioma) | Induction via mitochondrial pathway | Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-3 & -8 activation, PARP cleavage |

| Cell Cycle | PC-3 (Prostate Cancer), DU145 (Prostate Cancer) | G0/G1 Phase Arrest | Downregulation of Cyclin D1, Cyclin E, CDK2, CDK4 |

| Cell Cycle | H441 & H520 (Lung Cancer) | G2/M Phase Arrest | - |

| Oxidative Stress | C6 (Glioma) | Increased ROS, Disrupted mitochondrial membrane potential | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of Pyrogallol using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Pyrogallol (stock solution prepared in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Pyrogallol in complete medium. Replace the existing medium with 100 µL of the Pyrogallol-containing medium or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by Pyrogallol using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

Pyrogallol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Pyrogallol for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the known signaling pathways affected by Pyrogallol and a general experimental workflow.

References

Application Notes and Protocols for the Detection of Pyrocoll in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed methodologies for the quantitative analysis of Pyrocoll, a novel therapeutic agent, in various biological matrices. The protocols outlined below are essential for preclinical and clinical studies, enabling accurate assessment of pharmacokinetics, pharmacodynamics, and toxicological profiles. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering high sensitivity and specificity for the detection of this compound.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of the described LC-MS/MS and ELISA methods for the quantification of this compound in human plasma.

| Parameter | LC-MS/MS Method | ELISA Method |

| Linear Range | 0.1 - 1000 ng/mL | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 ng/mL |

| Intra-assay Precision (%CV) | < 5% | < 10% |

| Inter-assay Precision (%CV) | < 7% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Sample Volume Required | 50 µL | 100 µL |

| Analysis Time per Sample | ~5 minutes | ~4 hours |

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry.

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., deuterated this compound, 100 ng/mL).

-

Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

-

Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Operating Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Precursor ion (e.g., m/z 350.2) → Product ion (e.g., m/z 180.1)

-

Internal Standard: Precursor ion (e.g., m/z 355.2) → Product ion (e.g., m/z 185.1)

-

-

Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

-

Quantification of this compound in Cell Lysates using ELISA

This protocol outlines a competitive ELISA for the quantification of this compound.

a. Reagent Preparation

-

Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

-

Primary Antibody: Anti-Pyrocoll monoclonal antibody diluted in blocking buffer.

-

Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Stop Solution: 2 M Sulfuric Acid.

b. Assay Procedure

-

Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in coating buffer overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of standards or samples (cell lysates) and 50 µL of the anti-Pyrocoll primary antibody to each well. Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the signal.

Visualizations

Caption: General workflow for the detection of this compound in biological samples.

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting & Optimization

How to improve Pyrocoll solubility for experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pyrocoll solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

This compound is sparingly soluble in water, with a reported solubility of 642 mg/L at 25°C[1]. It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[2][3]. For a broader range of solvents, please refer to the solubility data table below.

Q2: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?

If you are encountering solubility issues, we recommend a stepwise approach. Start by consulting the solvent compatibility table. If your solvent is listed as having low solubility, consider switching to a more suitable solvent like DMSO. If you must use a specific solvent system, refer to our troubleshooting guide for techniques to enhance solubility, such as the use of co-solvents or gentle heating.

Q3: Is it normal for my prepared this compound solution to be a suspension?

If your prepared solution appears as a suspension, it indicates that the concentration of this compound exceeds its solubility limit in the chosen solvent. For experimental consistency, it is recommended to use clear solutions. A suspension should be used immediately after preparation to minimize settling and ensure as uniform a dose as possible[2]. If a clear solution is required, you will need to either decrease the concentration or employ solubility enhancement techniques.

Q4: How should I store my prepared this compound solutions?